
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a methylsulfanyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butane derivatives.
Sulfinylation: The methanesulfinyl group is introduced via sulfinylation reactions, which may involve the use of sulfinyl chlorides or sulfinyl esters.
Sulfanylation: The methylsulfanyl group is added through sulfanylation reactions, typically using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl and sulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(methanesulfonyl)-1-(methylsulfanyl)butane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-1-(methanesulfinyl)-1-(ethylsulfanyl)butane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Propriétés
Numéro CAS |
920492-33-7 |
|---|---|
Formule moléculaire |
C6H13ClOS2 |
Poids moléculaire |
200.8 g/mol |
Nom IUPAC |
4-chloro-1-methylsulfanyl-1-methylsulfinylbutane |
InChI |
InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3 |
Clé InChI |
YIPDTUGPEMKDKU-UHFFFAOYSA-N |
SMILES canonique |
CSC(CCCCl)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
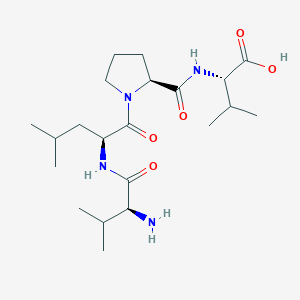
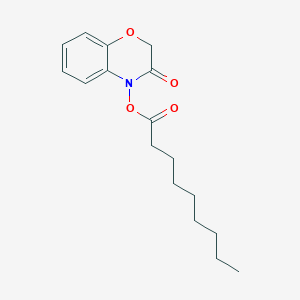
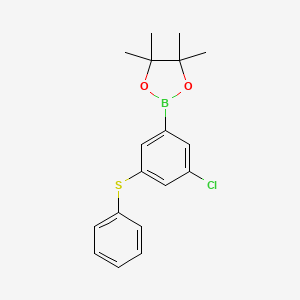
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
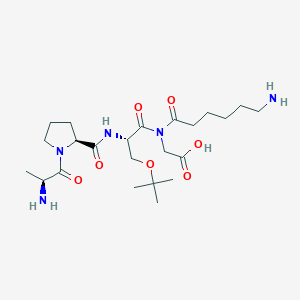
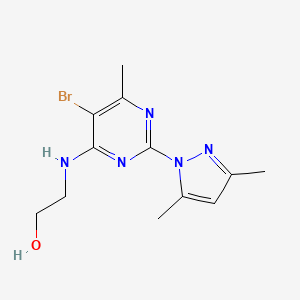
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
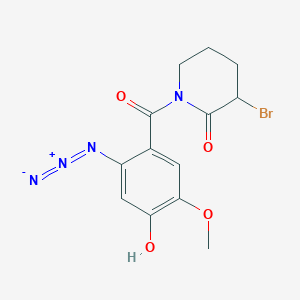
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

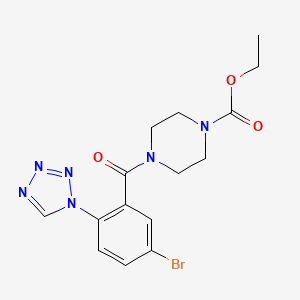
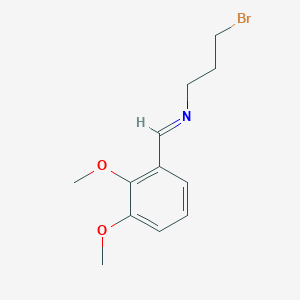
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
